molecular formula C11H10O2 B179598 3,5-Dimethyl-1-benzofuran-2-carbaldehyde CAS No. 16817-34-8

3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Cat. No. B179598
CAS RN: 16817-34-8
M. Wt: 174.2 g/mol
InChI Key: TYIPIMZOCMOZOM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound appears as a light yellow crystalline solid .


Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 . This indicates that the molecule consists of a benzofuran ring substituted with two methyl groups and a carbaldehyde group .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a light yellow crystalline solid . It should be stored at temperatures between 0-8°C .

Future Directions

Benzofuran derivatives, including 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, are of interest in various fields of research due to their potential biological activities . Future research may focus on exploring these activities further and developing new synthetic methods for these compounds .

properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIPIMZOCMOZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390238
Record name 3,5-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-benzofuran-2-carbaldehyde

CAS RN

16817-34-8
Record name 3,5-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (50 mL) of N-methoxy-N,3,5-trimethyl-1-benzofuran-2-carboxamide (3.78 g) synthesized above in tetrahydrofuran was added lithium aluminum hydride (307 mg) at −78° C., and the mixture was stirred for 2 hr. Water (350 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (700 μL) was added, and the mixture was stirred at room temperature for 1 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was washed with hexane to give the title object compound (2.08 g, 74%) as a yellow solid.
Name
N-methoxy-N,3,5-trimethyl-1-benzofuran-2-carboxamide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
350 μL
Type
reactant
Reaction Step Three
Yield
74%

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